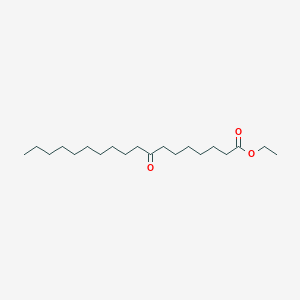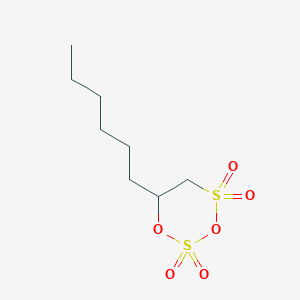![molecular formula C9H8ClN3S B14301609 2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile CAS No. 116014-25-6](/img/structure/B14301609.png)
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is an organic compound characterized by the presence of amino groups, a nitrile group, and a chlorophenyl sulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile typically involves the reaction of 4-chlorothiophenol with malononitrile in the presence of a base, followed by the addition of ammonia or an amine. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,3-diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. The chlorophenyl sulfanyl moiety may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Diamino-3-[(4-fluorophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-bromophenyl)sulfanyl]prop-2-enenitrile
- 2,3-Diamino-3-[(4-methylphenyl)sulfanyl]prop-2-enenitrile
Uniqueness
2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.
Eigenschaften
CAS-Nummer |
116014-25-6 |
|---|---|
Molekularformel |
C9H8ClN3S |
Molekulargewicht |
225.70 g/mol |
IUPAC-Name |
2,3-diamino-3-(4-chlorophenyl)sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C9H8ClN3S/c10-6-1-3-7(4-2-6)14-9(13)8(12)5-11/h1-4H,12-13H2 |
InChI-Schlüssel |
KVRWQSNKNNXGKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SC(=C(C#N)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


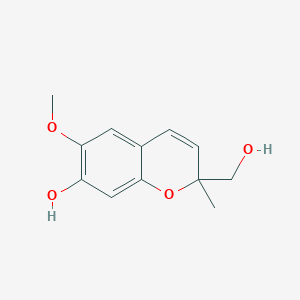
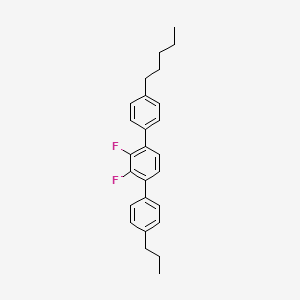
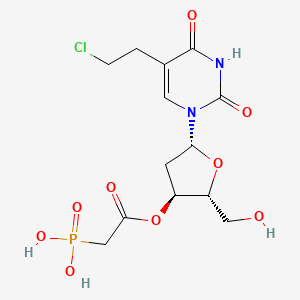
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


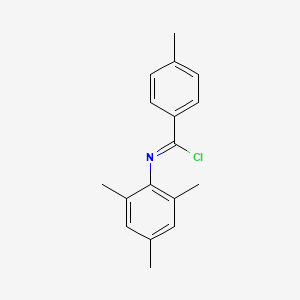
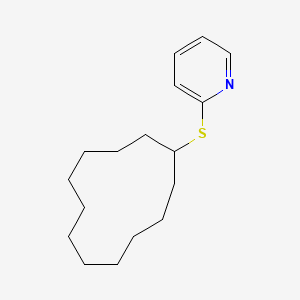
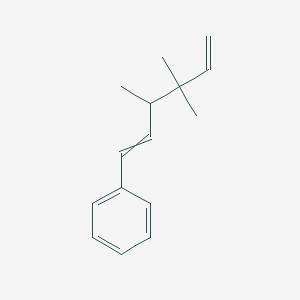
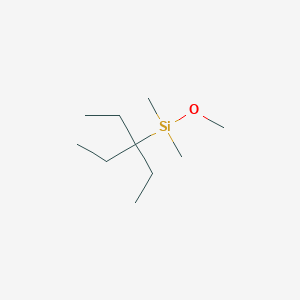
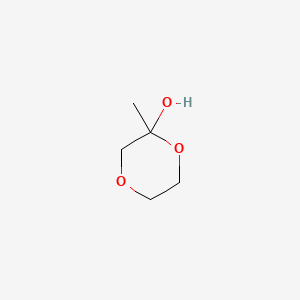
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
